[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities and chemical properties. For example, oxidation can yield triazolo[1,5-a]pyridine N-oxides, while substitution reactions can introduce functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential candidate for treating autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring system but differ in the position of nitrogen atoms within the rings.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring, offering different chemical and biological properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride is unique due to its specific ring structure and the presence of a hydroxyl group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
InChI Key |
VFSGEPBRJRKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)N=CN2.Cl |
Origin of Product |
United States |
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